DMT-locMeC(bz) phosphoramidite

Oligonucleotide Synthesis Nucleic Acid Therapeutics Molecular Diagnostics

Unmodified DNA probes often fail in SNP discrimination due to low ΔTm between matched and mismatched targets. DMT-locMeC(bz) phosphoramidite, an LNA monomer, delivers ΔTm +3-8°C per modification and enhanced mismatch discrimination via its locked C3'-endo conformation and 5-methylcytosine base. • ΔTm +3-8°C per LNA residue vs. unmodified DNA • Improved central mismatch discrimination (+C·C, +A·G) • Requires dichloromethane/THF co-solvent for dissolution • ≥98% dual-method purity (31P-NMR & HPLC) minimizes purification failures

Molecular Formula C48H54N5O9P
Molecular Weight 875.9 g/mol
CAS No. 206055-82-5
Cat. No. B8258470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-locMeC(bz) phosphoramidite
CAS206055-82-5
Molecular FormulaC48H54N5O9P
Molecular Weight875.9 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N
InChIInChI=1S/C48H54N5O9P/c1-32(2)53(33(3)4)63(60-28-14-27-49)62-42-41-45(52-29-34(5)43(51-46(52)55)50-44(54)35-15-10-8-11-16-35)61-47(42,30-58-41)31-59-48(36-17-12-9-13-18-36,37-19-23-39(56-6)24-20-37)38-21-25-40(57-7)26-22-38/h8-13,15-26,29,32-33,41-42,45H,14,28,30-31H2,1-7H3,(H,50,51,54,55)/t41-,42+,45-,47-,63?/m1/s1
InChIKeyXHILZPWJJJDDDY-HXAWEXODSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-locMeC(bz) Phosphoramidite (CAS 206055-82-5): A Locked Nucleic Acid Building Block for High-Affinity Oligonucleotide Synthesis


DMT-locMeC(bz) phosphoramidite is a chemically modified nucleotide monomer belonging to the locked nucleic acid (LNA) class, specifically a 5-methylcytidine derivative with a benzoyl (bz) protecting group and a cyanoethyl (CE) phosphoramidite functionality . It is employed in solid-phase oligonucleotide synthesis to introduce LNA modifications, which are known to pre-organize the sugar in an RNA-mimicking C3'-endo conformation, leading to dramatic increases in duplex thermal stability and mismatch discrimination relative to unmodified DNA counterparts [1]. This compound is a key reagent for applications requiring high-affinity hybridization, such as antisense therapeutics, SNP detection probes, and diagnostic assays [2].

Why Standard DNA Phosphoramidites Cannot Replace DMT-locMeC(bz) for High-Affinity Oligonucleotide Designs


Generic DNA phosphoramidites lack the 2'-O,4'-C-methylene bridge that locks the ribose conformation, resulting in significantly lower thermal stability and mismatch discrimination [1]. Even among LNA phosphoramidites, DMT-locMeC(bz) offers a critical advantage: the 5-methylcytosine base is purposefully employed instead of the standard cytosine to further enhance duplex stability through improved base stacking . Moreover, this specific monomer exhibits unique solubility behavior requiring a co-solvent, which if ignored leads to synthesis failure on automated platforms, underscoring that not all LNA cytosine analogs are operationally interchangeable . These combined differences directly impact the success of high-stability oligonucleotide designs and the reliability of automated synthesis workflows.

Head-to-Head Evidence: Quantified Advantages of DMT-locMeC(bz) Phosphoramidite


Duplex Thermal Stability Increase per LNA Modification vs. DNA

Incorporation of LNA monomers into oligonucleotides dramatically increases duplex stability. The seminal 1998 paper by Koshkin et al. reports an unprecedented increase in thermal denaturation temperature (Tm) of +3 to +8 °C per modification against both DNA and RNA targets [1]. A later review table compiles data from multiple studies and cites an LNA modification Tm range of +1.5 to +9.1 °C per nucleotide, in contrast to phosphorothioate (PS) modifications, which only increase Tm by +0.45 to +1 °C [2]. This makes DMT-locMeC(bz) a component of LNA chemistry that delivers the highest known affinity gain among commercially available nucleic acid modifications based on Watson-Crick base pairing.

Oligonucleotide Synthesis Nucleic Acid Therapeutics Molecular Diagnostics

Enhanced Mismatch Discrimination Relative to Unmodified DNA

LNA modifications improve the ability to discriminate single-nucleotide polymorphisms (SNPs). A comprehensive thermodynamic study by Owczarzy et al. demonstrated that LNA-substituted probes exhibit enhanced mismatch discrimination compared to DNA probes for a majority of sequence contexts [1]. The abstract specifically identifies the largest discriminatory boost for the central +C·C mismatch within the +T+C+C sequence and for the +A·G mismatch within the +T+A+G sequence. This improvement is not uniform across all mismatches—some like +G·T and +C·A can show decreased discrimination—but for optimal probe design, LNA chemistry is indispensable [1]. This contrasts with DNA probes, which often show narrower Tm differences between perfect match and mismatched duplexes, making allele discrimination ambiguous [2].

SNP Genotyping Allele-Specific PCR Diagnostic Probe Design

Unique Solubility Profile Necessitates Co-Solvent, Differentiating It from Other LNA Phosphoramidites

Unlike other LNA phosphoramidites (e.g., DMT-locA(bz), DMT-locG(bz), DMT-locT) which are fully soluble in dry acetonitrile at the concentrations required for automated synthesis, DMT-locMeC(bz) phosphoramidite exhibits a unique solubility behavior . The manufacturer explicitly specifies that this product 'requires the application of a co-solvent to prevent crystallization from the solution on the synthesizer.' The recommended co-solvent is 10-20% dichloromethane or tetrahydrofuran (THF) in acetonitrile . Other LNA monomers in the same Proligo Reagents product line are diluted in dry acetonitrile only, without a co-solvent requirement . Ignoring this handling instruction will result in precipitation on the synthesizer lines, leading to failed syntheses and costly instrument downtime.

Automated Oligonucleotide Synthesis Process Chemistry Reagent Handling

High Purity Specification Supported by Double Analytical Methods

The commercial DMT-locMeC(bz) phosphoramidite from the Proligo Reagents product line is released with a minimum assay of ≥98.0% as measured by two independent methods: 31P-NMR and reversed-phase HPLC . Impurities are tightly controlled: residual solvent content ≤3 wt.%, water content <0.4 wt.% (Karl Fischer), and any single unspecified impurity <0.5% by HPLC . Additionally, the product is certified to be of non-animal origin (BSE/TSE no risk) . This multi-method purity specification and impurity profile exceeds the single-method purity claims (typically >95% by HPLC only) found for many other commercially available LNA phosphoramidites, such as those from MedChemExpress or TargetMol, which offer 95.0% purity by a single unspecified method .

Quality Control GMP-Oligonucleotide Synthesis Technical Data Sheets

Optimal Application Scenarios for DMT-locMeC(bz) Phosphoramidite Based on Differential Evidence


Design of High-Affinity Antisense Oligonucleotides and siRNA Gapmers

For therapeutic antisense designs where target binding affinity is paramount, DMT-locMeC(bz) provides the highest ΔTm per modification available (+3 to +8 °C), enabling shorter sequences to achieve the required melting temperature . The resulting enhanced nuclease resistance, a property of the LNA chemistry, contributes to extended in vivo stability [1]. Selection of the Proligo Reagent grade (≥98.0% purity) is critical to minimize purification failures and meet therapeutic quality standards [2].

SNP Discrimination Probes for Clinical Diagnostics

Probes incorporating DMT-locMeC(bz) benefit from the class-proven improvement in mismatch discrimination, particularly for central +C·C and +A·G mismatches . This allows for robust allelic discrimination in qPCR or microarray assays, where unmodified DNA probes may generate ambiguous calls. The 5-methylcytosine base further enhances stacking, sharpening the Tm difference between matched and mismatched targets [1].

Automated High-Throughput Oligonucleotide Synthesis Campaigns

Laboratories running multiple LNA syntheses must plan for the unique solubility requirement of DMT-locMeC(bz). Unlike other LNA monomers that are dissolved in pure acetonitrile, this monomer demands a 10-20% dichloromethane or THF co-solvent to avoid precipitation . This operational differentiator must be factored into reagent preparation protocols and automated synthesizer programming to prevent failed synthesis runs .

Research Requiring Traceable, High-Purity Building Blocks

When the final oligonucleotide must meet stringent purity requirements—such as for crystallography, NMR studies, or cellular assays sensitive to N-1 impurities—the double-method purity guarantee (31P-NMR and HPLC) and controlled residual impurity profile of the Proligo-grade DMT-locMeC(bz) provide procurement justifications over lower-purity alternatives (>95% by single method) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMT-locMeC(bz) phosphoramidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.